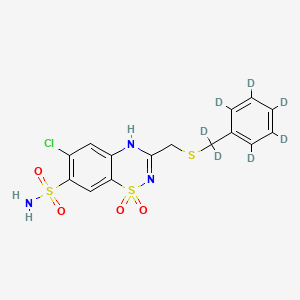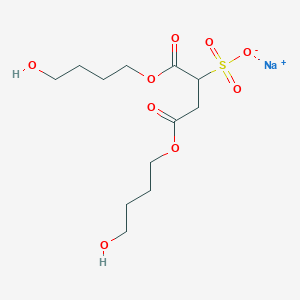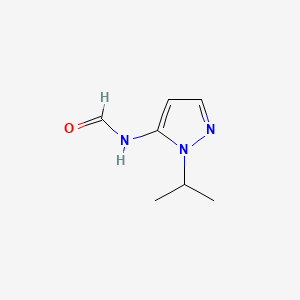
Benzthiazide-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzthiazide is a diuretic used to treat hypertension and edema . It promotes water loss from the body by inhibiting Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . Thiazides also cause loss of potassium and an increase in serum uric acid .
Synthesis Analysis
The synthesis of Benzthiazide and its derivatives involves modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecular structure of Benzthiazide consists of a 7-Sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group .Chemical Reactions Analysis
Benzthiazide promotes water loss from the body (diuretics). They inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . Thiazides also cause loss of potassium and an increase in serum uric acid .Physical And Chemical Properties Analysis
Benzthiazide has a molecular weight of 431.9 g/mol . It is a benzothiadiazine and a sulfonamide .Scientific Research Applications
Hypertension Treatment
Benzthiazide is a type of thiazide diuretic that is commonly used in the treatment of hypertension . Thiazide diuretics work by reducing the amount of fluid in the body, which helps lower blood pressure. They can be used alone or in combination with a potassium-sparing diuretic to minimize adverse metabolic effects .
Pharmaceutical Assays
Benzthiazide is often used in pharmaceutical assays, which are tests used to analyze the quality and quantity of drugs in a sample . A method for the determination of benzthiazide and hydrochlorothiazide in pharmaceuticals was collaboratively studied by 10 analysts . The method is a previously published column partition chromatographic technique with a spectrophotometric determination .
Research on Binding Affinity
Benzthiazide has been studied for its binding affinity to carbonic anhydrase (CA) isoforms . It showed stronger binding to all CA isoforms compared to other thiazide class compounds . Its high affinity to CA has been previously reported .
Mechanism of Action
Target of Action
Benzthiazide primarily targets the Na+/Cl- cotransporter in the distal convoluted tubules in the kidneys . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the blood. In addition, Benzthiazide also interacts with carbonic anhydrases in vascular tissue .
Mode of Action
Benzthiazide inhibits the Na+/Cl- cotransporter, thereby reducing the reabsorption of sodium and chloride ions . This leads to an increase in the excretion of sodium, chloride, and water, promoting diuresis . Furthermore, Benzthiazide causes vasodilation by activating calcium-activated potassium channels in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue .
Biochemical Pathways
The inhibition of the Na+/Cl- cotransporter disrupts the electrolyte balance in the renal tubules, leading to increased water loss. This diuretic effect can help manage conditions like hypertension and edema . Additionally, the inhibition of carbonic anhydrases can lead to a decrease in the reabsorption of bicarbonate in the kidneys, further contributing to the diuretic effect .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . The duration of diuretic activity for thiazides extends from 12 to 24 hours .
Result of Action
The primary result of Benzthiazide’s action is the promotion of diuresis, leading to a decrease in fluid volume and blood pressure . This makes it effective in the treatment of hypertension and management of edema . It’s also worth noting that thiazides can cause loss of potassium and an increase in serum uric acid .
Safety and Hazards
Future Directions
Advances in molecular pharmacology and an improved understanding of the mechanism of most diseases have created the need to specifically target the cells involved in the initiation and progression of diseases . This is especially true for most life-threatening diseases requiring therapeutic agents which have numerous side effects, thus requiring accurate tissue targeting to minimize systemic exposure .
properties
IUPAC Name |
6-chloro-3-[[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]sulfanylmethyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21)/i1D,2D,3D,4D,5D,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSRXAMMQDVSW-LINRZHOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])SCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzthiazide-d7 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)





